molecular formula C19H11N5O5 B14569191 8-Nitro-3-(3-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one CAS No. 61524-49-0

8-Nitro-3-(3-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one

Cat. No.: B14569191
CAS No.: 61524-49-0
M. Wt: 389.3 g/mol
InChI Key: ZZYRPSDLFBIGFC-UHFFFAOYSA-N
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Description

8-Nitro-3-(3-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-3-(3-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of nitro groups into the aromatic rings.

    Cyclization: Formation of the quinazolinone core through cyclization reactions.

    Substitution: Introduction of pyridinyl and nitrophenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reactions.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Nitro-3-(3-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 8-Nitro-3-(3-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Inhibiting or activating signaling pathways: Leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to different cores.

    Pyridinyl derivatives: Compounds with pyridinyl groups attached to different cores.

Uniqueness

8-Nitro-3-(3-nitrophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups and core structure, which might confer distinct biological activities and chemical properties.

Properties

CAS No.

61524-49-0

Molecular Formula

C19H11N5O5

Molecular Weight

389.3 g/mol

IUPAC Name

8-nitro-3-(3-nitrophenyl)-2-pyridin-2-ylquinazolin-4-one

InChI

InChI=1S/C19H11N5O5/c25-19-14-7-4-9-16(24(28)29)17(14)21-18(15-8-1-2-10-20-15)22(19)12-5-3-6-13(11-12)23(26)27/h1-11H

InChI Key

ZZYRPSDLFBIGFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CC=C3[N+](=O)[O-])C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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